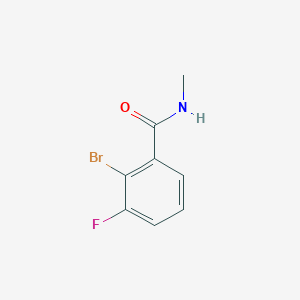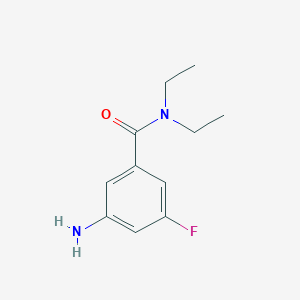![molecular formula C10H10N2O B1406081 1,6-ジメチル-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒド CAS No. 1368175-67-0](/img/structure/B1406081.png)
1,6-ジメチル-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒド
概要
説明
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the linear formula C10H10N2O . It is a solid substance . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is represented by the InChI code: 1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 174.2 .科学的研究の応用
有機合成
この化合物は、有機合成における汎用性の高いビルディングブロックとして機能します。アルデヒド基の存在により、求核付加反応を起こしやすい構造になっています。 これにより、医薬品や農薬の開発に不可欠な、さまざまな複素環式化合物を合成することができます .
医薬品化学
医薬品化学では、1,6-ジメチル-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒドは、さまざまな疾患を標的とする低分子阻害剤の合成に使用されています。 たとえば、トリプトファンジオキシゲナーゼ阻害剤の開発に使用されており、免疫応答を調節することでがん治療に潜在的な用途があります .
薬理学
薬理学的に、この化合物は、生物学的経路に影響を与えることができる分子の生成に関与しています。 特に、鎮痛作用の研究において有用であり、構造を改変することで、有意な鎮痛作用を持つ化合物が得られます .
材料科学
材料科学の分野では、この化合物の誘導体が、その電子特性について研究されています。 これらは、柔軟な電子デバイスの製造に不可欠な有機半導体の設計に使用することができます.
分析化学
1,6-ジメチル-1H-ピロロ[2,3-b]ピリジン-3-カルバルデヒド: は、分析化学において、物質の同定または定量化を行うための標準品または試薬として使用できます。 明確に定義された構造と反応性により、クロマトグラフィーや分光法などの方法に適しています .
生化学
生化学では、この化合物の誘導体は、生物学的巨大分子との相互作用について研究されています。 代謝経路を理解し、代謝性疾患の治療薬を設計する上で重要な、酵素阻害の研究に特に関連しています .
作用機序
Target of Action
The primary target of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . The inhibition of FGFRs disrupts the downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by the compound disrupts these processes .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially be beneficial in the treatment of cancers associated with abnormal FGFR activation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures
Safety and Hazards
生化学分析
Biochemical Properties
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell growth, differentiation, and angiogenesis . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can affect the migration and invasion abilities of cancer cells, making it a potential candidate for cancer therapy . The compound’s impact on gene expression is mediated through its effects on signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of receptor activity . This binding prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. As a result, the compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at temperatures between 2-8°C . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. The compound’s degradation products and their potential impact on cellular processes also need to be explored.
Dosage Effects in Animal Models
The effects of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with FGFRs and other proteins can influence metabolic flux and metabolite levels within cells . Additionally, its effects on signaling pathways such as PI3K-Akt can impact cellular energy production and utilization, further affecting metabolic processes.
Transport and Distribution
The transport and distribution of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Its localization and accumulation in certain cellular compartments can influence its activity and effectiveness. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications Its localization in the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biological effects
特性
IUPAC Name |
1,6-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPRIHZKVEZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



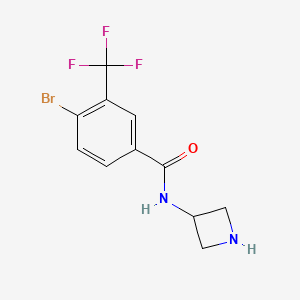
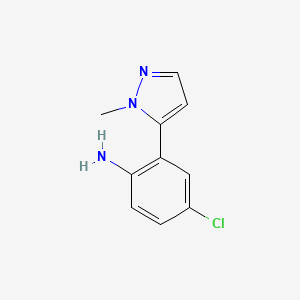
![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
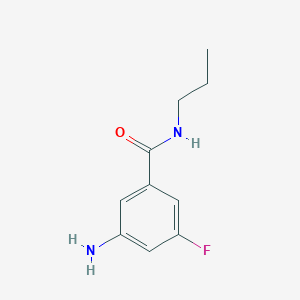
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)
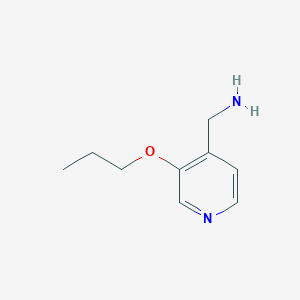
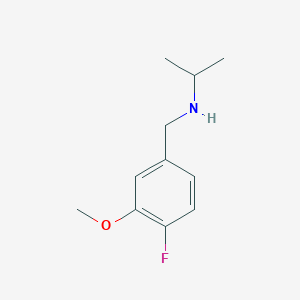



![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
